1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. Additionally, it has been shown to possess antidepressant and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine in lab experiments is its wide range of biological activities. It has been shown to exhibit antitumor, antifungal, and antibacterial properties, as well as antidepressant and anxiolytic effects. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in different types of cancer. Another area of interest is its potential as an antidepressant and anxiolytic agent. Future studies may focus on its effects on different neurotransmitter systems and its potential for use in clinical settings.
Conclusion
In conclusion, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound with a wide range of potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for use in medicine.
Synthesis Methods
The synthesis of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine involves the reaction of 4-nitrobenzaldehyde with 1,3-benzodioxole-5-carboxylic acid to form the corresponding acid hydrazide. This hydrazide is then reacted with 4-(chloromethyl)piperazine to obtain the desired compound. The overall yield of this synthesis method is around 40%.
properties
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-17-10-14(11-18-19(17)27-13-26-18)12-20-6-8-21(9-7-20)15-2-4-16(5-3-15)22(23)24/h2-5,10-11H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLHHICKNMUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine |
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